molecular formula C15H12ClN5O2 B12276698 2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol

2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol

Cat. No.: B12276698
M. Wt: 329.74 g/mol
InChI Key: CEMYBSCSOAKTDU-UHFFFAOYSA-N
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Description

2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with chloro, hydroxyphenyl, and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol typically involves the reaction of 4-chloro-6-(3-hydroxyphenylamino)-1,3,5-triazine with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a quinone derivative, while substitution of the chloro group can yield various substituted triazine derivatives.

Scientific Research Applications

2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chloro-6-(phenylamino)-1,3,5-triazin-2-yl)amino)phenol
  • 2-((4-Chloro-6-(3-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol
  • 2-((4-Chloro-6-(4-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol

Uniqueness

The uniqueness of 2-((4-Chloro-6-((3-hydroxyphenyl)amino)-1,3,5-triazin-2-yl)amino)phenol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxy group in the 3-position of the phenyl ring, combined with the chloro and amino groups on the triazine ring, makes this compound particularly versatile for various applications.

Properties

Molecular Formula

C15H12ClN5O2

Molecular Weight

329.74 g/mol

IUPAC Name

2-[[4-chloro-6-(3-hydroxyanilino)-1,3,5-triazin-2-yl]amino]phenol

InChI

InChI=1S/C15H12ClN5O2/c16-13-19-14(17-9-4-3-5-10(22)8-9)21-15(20-13)18-11-6-1-2-7-12(11)23/h1-8,22-23H,(H2,17,18,19,20,21)

InChI Key

CEMYBSCSOAKTDU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)O)Cl)O

Origin of Product

United States

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